molecular formula C9H10N2O B11919994 6-methoxy-1H-indol-7-amine

6-methoxy-1H-indol-7-amine

Cat. No.: B11919994
M. Wt: 162.19 g/mol
InChI Key: VLNJVSQSLVNKMO-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indol-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of a methoxy group at the 6th position and an amine group at the 7th position of the indole ring gives this compound unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indol-7-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 6-methoxyphenylhydrazine and an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as methanesulfonic acid are commonly used, and the reactions are typically carried out under reflux conditions in solvents like methanol .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methoxy-1H-indol-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1H-indol-7-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

  • 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine
  • 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
  • 4-Phenyl-1,3-thiazol-2-amine
  • 3,4-Dimethoxybenzoic acid

Comparison: 6-Methoxy-1H-indol-7-amine is unique due to the specific positioning of the methoxy and amine groups on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the methoxy group at the 6th position can enhance its electron-donating properties, making it more reactive in electrophilic substitution reactions .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methoxy-1H-indol-7-amine

InChI

InChI=1S/C9H10N2O/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,10H2,1H3

InChI Key

VLNJVSQSLVNKMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN2)N

Origin of Product

United States

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